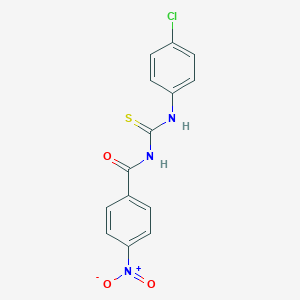
N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea, commonly known as CPNT, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of CPNT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, as mentioned above. CPNT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPNT has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CPNT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. CPNT has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, CPNT has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
CPNT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CPNT is also relatively inexpensive compared to other compounds used in scientific research. However, CPNT has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, CPNT has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on CPNT. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of CPNT and its potential applications in other fields of study.
Synthesemethoden
The synthesis of CPNT involves the reaction between 4-chloroaniline and 4-nitrobenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of CPNT as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
CPNT has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and autoimmune disease research. CPNT has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H10ClN3O3S |
|---|---|
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-3-5-11(6-4-10)16-14(22)17-13(19)9-1-7-12(8-2-9)18(20)21/h1-8H,(H2,16,17,19,22) |
InChI-Schlüssel |
GYKVYASPZLYFRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)


![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)

![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)


